1,2,5-Trimethylpyrrolidine-2,5-dicarboxylic acid
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Overview
Description
1,2,5-Trimethylpyrrolidine-2,5-dicarboxylic acid is an organic compound with the molecular formula C9H15NO4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Trimethylpyrrolidine-2,5-dicarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylpyrrole with a suitable carboxylating agent under acidic or basic conditions to introduce the carboxyl groups at the 2 and 5 positions of the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,2,5-Trimethylpyrrolidine-2,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Halogenating agents such as chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1,2,5-Trimethylpyrrolidine-2,5-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in biochemical assays.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,5-Trimethylpyrrolidine-2,5-dicarboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpyrrolidine-2,5-dicarboxylic acid: A similar compound with two methyl groups instead of three.
1,5,5-Trimethyl-2-pyrrolidinone: Another derivative of pyrrolidine with different functional groups.
Uniqueness
1,2,5-Trimethylpyrrolidine-2,5-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C9H15NO4 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1,2,5-trimethylpyrrolidine-2,5-dicarboxylic acid |
InChI |
InChI=1S/C9H15NO4/c1-8(6(11)12)4-5-9(2,7(13)14)10(8)3/h4-5H2,1-3H3,(H,11,12)(H,13,14) |
InChI Key |
NKOAHLIFSBGANJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(N1C)(C)C(=O)O)C(=O)O |
Origin of Product |
United States |
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